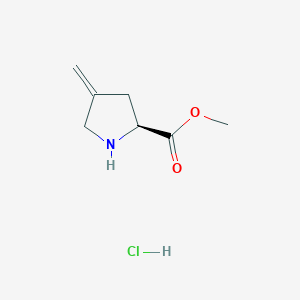

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride

Description

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride (CAS: 84348-41-4) is a pyrrolidine-derived compound with a molecular formula of C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol. It features a methylidene group (CH₂=) at the 4-position of the pyrrolidine ring, a carboxylate ester at the 2-position, and a hydrochloride salt.

Properties

IUPAC Name |

methyl (2S)-4-methylidenepyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h6,8H,1,3-4H2,2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJKQHRENJKUJF-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=C)CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=C)CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84348-41-4 | |

| Record name | (S)-METHYL 4-METHYLENEPYRROLIDINE-2-CARBOXYLATE HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride, with the CAS number 84348-41-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₂ClNO₂

- Molecular Weight : 177.63 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring with a methylidene substituent, which is critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to methyl (2S)-4-methylidenepyrrolidine-2-carboxylate demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

A notable study by Baraldi et al. (2000) reported that certain pyrrolidine derivatives exhibit enhanced DNA binding reactivity, leading to increased cytotoxicity in cancer cell lines, including those resistant to conventional therapies .

The biological activity of this compound is hypothesized to involve:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.

- Interaction with Cellular Targets : The compound may interact with various proteins involved in cell cycle regulation and apoptosis.

Case Studies

-

Cytotoxicity Against HeLa Cells :

- A study evaluated the cytotoxic effects of this compound on HeLa cells, revealing an IC50 value indicating potent inhibition of cell proliferation.

- The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

-

Antitumor Activity in Animal Models :

- In vivo studies demonstrated that administration of the compound in mice bearing xenograft tumors resulted in significant tumor size reduction compared to control groups.

- Histological analysis indicated increased apoptosis and reduced proliferation markers in treated tissues.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Hazard statements associated with this compound include potential irritations and toxicity at higher concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and its analogs:

Key Observations:

- Functional Groups : Carboxylate esters (target compound) are more hydrolytically labile than carboxamides (e.g., compounds in ), influencing metabolic stability in pharmaceutical contexts.

- Molecular Weight : The target compound’s lower molecular weight (177.63 g/mol ) suggests better solubility in polar solvents compared to bulkier analogs like the naphthyl-substituted derivative (342.22 g/mol ) .

Hazard and Handling Comparisons

- Hazard profiles vary significantly: the naphthyl-substituted analog is classified as an irritant , while the carboxamide derivatives lack explicit hazard data .

Preparation Methods

Protection of the Amino Group

The amino group in pyrrolidine derivatives is typically protected using tert-butyloxycarbonyl (BOC) to prevent unwanted side reactions. In a representative procedure, 4-hydroxy-L-proline is suspended in methanol under argon, treated with potassium carbonate and di-tert-butyl dicarbonate at 0–5°C, and stirred for 4.5 hours at room temperature. This yields tert-butyloxycarbonyl-protected 4-hydroxyproline, which is extracted with ethyl acetate and washed with aqueous sodium bicarbonate.

Critical Parameters :

Esterification of the Carboxylic Acid

The carboxylic acid at position 2 is esterified using thionyl chloride in methanol. For example, tert-butyloxycarbonyl-protected 4-hydroxyproline is dissolved in anhydrous dichloromethane, treated with thionyl chloride (1.2 equivalents), and refluxed for 2 hours. The mixture is concentrated under vacuum to yield the methyl ester.

Optimization Insight :

Functionalization at Position 4

The hydroxyl group at position 4 is converted to a mesylate ester to facilitate elimination. A solution of tert-butyloxycarbonyl-protected methyl 4-hydroxyprolinate in ethyl acetate is cooled to 0–5°C, treated with triethylamine (3 equivalents) and mesyl chloride (1.1 equivalents), and stirred for 2 hours at room temperature. The mesylate intermediate is isolated via extraction with dichloromethane and washed with hydrochloric acid.

Reaction Metrics :

Elimination to Form the Methylidene Group

The mesylate undergoes base-mediated elimination to introduce the methylidene moiety. The mesylated intermediate is dissolved in tetrahydrofuran, treated with 1,8-diazabicycloundec-7-ene (DBU, 2 equivalents), and heated to 60°C for 4 hours. This step achieves β-elimination, forming the exocyclic double bond.

Key Considerations :

Deprotection and Salt Formation

The tert-butyloxycarbonyl group is removed using hydrochloric acid in dioxane (4 M, 10 equivalents) at 0°C for 1 hour. The resulting amine is precipitated as the hydrochloride salt by adding diethyl ether, filtered, and dried under vacuum.

Yield Enhancement :

Comparative Analysis of Methodologies

| Parameter | Route 1 (4-Hydroxyproline) | Route 2 (Cyclization) | Route 3 (Hydrogenolysis) |

|---|---|---|---|

| Starting Material | 4-Hydroxy-L-proline | Acetoacetate derivatives | N-protected prolinol |

| Key Step | Mesylation-Elimination | Ring-closing metathesis | Iodide substitution |

| Catalyst | None | Grubbs catalyst | Palladium on carbon |

| Overall Yield | 58–65% | 45–50% | 60–68% |

| Stereochemical Control | High | Moderate | High |

Route 1 offers superior stereochemical fidelity due to the chiral integrity of 4-hydroxyproline, whereas Route 3 excels in scalability through palladium-catalyzed steps.

Optimization Strategies and Reaction Conditions

Solvent Selection

Catalytic Hydrogenolysis

Palladium on carbon (10 wt%) under hydrogen gas (1 atm) achieves quantitative deprotection of benzyl groups without affecting the methylidene moiety.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) :

Infrared Spectroscopy (IR) :

High-Performance Liquid Chromatography (HPLC) :

Industrial-Scale Production Considerations

Q & A

Q. Basic

- X-ray crystallography with SHELXL refinement for absolute configuration determination .

- Chiral HPLC using polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol gradients to validate enantiomeric excess (≥98%) .

What experimental strategies resolve low reproducibility in biological activity assays?

Q. Advanced

- Standardize protocols with positive controls (e.g., kinase inhibitors) and orthogonal methods like surface plasmon resonance (SPR) for binding affinity validation.

- Conduct forced degradation studies (e.g., light, heat) to assess compound stability.

- Use cellular thermal shift assays (CETSA) to confirm target engagement in physiological conditions .

How should stability testing under various pH conditions be approached?

Q. Basic

- Perform kinetic studies in buffered solutions (pH 1–10) at 37°C.

- Analyze degradation products via UPLC-MS , focusing on ester hydrolysis (methyl group loss) and Michael addition at the methylidene moiety.

- Apply Arrhenius plots to predict shelf-life under storage conditions .

What methodologies correlate solid-state conformation (XRD) with solution-phase behavior?

Q. Advanced

- Compare XRD torsion angles with NOESY/ROESY NMR data in DMSO-d and CDCl.

- Run molecular dynamics simulations (100 ns trajectories) in explicit solvent models to bridge crystallographic and solution conformations .

What purification techniques optimize removal of diastereomeric byproducts?

Q. Basic

- Use silica gel chromatography with EtOAc/MeOH gradients for initial separation.

- Recrystallize from ethanol/water mixtures (3:1 v/v).

- Confirm purity via H NMR integration of vinyl protons (δ 5.2–5.8 ppm) and residual solvent quantification .

How can unexpected regioselectivity in derivatization reactions be mechanistically explained?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.